N-Butylidenebutylamine

physical property differentiation separation science process engineering

N-Butylidenebutylamine (CAS 4853-56-9; synonyms: N-butylidene-1-butanamine, N-butylbutan-1-imine) is a symmetrical N-alkyl aldimine (Schiff base) with molecular formula C₈H₁₇N and molecular weight 127.23 g/mol. It belongs to the N-alkylidenealkylamine subclass, bearing two equivalent n-butyl chains flanking the C=N bond.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 4853-56-9
Cat. No. B3052928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butylidenebutylamine
CAS4853-56-9
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCCCCN=CCCC
InChIInChI=1S/C8H17N/c1-3-5-7-9-8-6-4-2/h7H,3-6,8H2,1-2H3
InChIKeyGMYLJUMIAPOWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butylidenebutylamine (CAS 4853-56-9) – Imine Intermediate Procurement Guide for Reductive Amination & Electrosynthesis


N-Butylidenebutylamine (CAS 4853-56-9; synonyms: N-butylidene-1-butanamine, N-butylbutan-1-imine) is a symmetrical N-alkyl aldimine (Schiff base) with molecular formula C₈H₁₇N and molecular weight 127.23 g/mol [1]. It belongs to the N-alkylidenealkylamine subclass, bearing two equivalent n-butyl chains flanking the C=N bond. The compound is a colorless to pale yellow liquid with a boiling point of 182.4 °C at 760 mmHg and a density of 0.77 g/cm³ [2]. Its structural hallmark is the central imine chromophore, which confers characteristic UV-Vis absorption and reactivity toward reduction, oxidation, nucleophilic addition, and condensation [3]. Industrially, it is accessed via catalytic condensation of n-butyraldehyde with ammonia and hydrogen over nickel-containing catalysts, as exemplified in US Patent 4,003,921 [4].

Why N-Butylidenebutylamine Cannot Be Simply Replaced by N-Ethylideneethylamine or Dibutylamine in Process Chemistry


N-Alkylidenealkylamines are not interchangeable commodity imines. The length and symmetry of the N- and C-alkyl chains directly govern boiling point, lipophilicity, and the steric/electronic environment of the imine carbon—parameters that dictate both downstream reactivity and separation economics. Substituting the C₈-symmetric N-butylidenebutylamine (bp 182.4 °C) with the C₄-symmetric N-ethylideneethylamine (bp ~57 °C) would shift a process distillation window by over 120 °C, requiring complete re-engineering of thermal separation units. Likewise, replacing it with dibutylamine (bp 159 °C) eliminates the imine electrophilicity entirely, collapsing any synthetic route that relies on the C=N bond as a linchpin intermediate for further functionalization. The catalytic reductive amination network of butyraldehyde further demonstrates that N-butylidenebutylamine is the kinetically dominant and obligatory intermediate that gates product selectivity between primary butylamine and secondary dibutylamine [1]. These physical and mechanistic constraints make generic substitution scientifically indefensible.

Quantitative Differentiation Evidence for N-Butylidenebutylamine Versus Closest Structural Analogs


Boiling Point Gap of >120 °C Versus N-Ethylideneethylamine Enables Fractional Distillation Purification

The normal boiling point of N-butylidenebutylamine is 182.4 °C at 760 mmHg, compared to 57.3 °C for the closest lower homolog N-ethylideneethylamine (C₄H₉N, CAS 1190-79-0) [1]. This 125.1 °C gap between the C₈ and C₄ symmetrical N-alkylidenealkylamines is a direct consequence of the additional four methylene units per alkyl chain, which increase molecular weight from 71.12 to 127.23 g/mol and amplify van der Waals interactions. The C₈ compound also boils 23.4 °C higher than its hydrogenation product dibutylamine (bp 159 °C) due to the polarizable C=N bond . This boiling point spread enables clean fractional distillation separation of the imine from both the precursor amine and the secondary amine product in continuous reductive amination processes.

physical property differentiation separation science process engineering

Obligatory Schiff Base Intermediate in Butyraldehyde Reductive Amination — Mechanistic Bottleneck Dictates Product Selectivity

Bódis et al. (2005) analyzed the reaction network of butyraldehyde reductive amination with ammonia over carbon-supported noble metal catalysts (Ru, Rh, Pd, Pt) and demonstrated that N-[butylidene]butan-1-amine is the most prominent initial product. Critically, secondary and primary amines (dibutylamine and butylamine) were detected only after nearly all butyraldehyde had been converted to this Schiff base intermediate [1]. This establishes N-butylidenebutylamine as the kinetically obligatory gateway species. Downstream product selectivity then diverges sharply by catalyst: good hydrogenolysis catalysts (Ru, Rh) produce mostly butylamine, while catalysts less active in hydrogenolysis (Pd, Pt) lead to hydrogenation of the imine to mostly dibutylamine. By contrast, the lower homolog N-ethylideneethylamine does not appear in this network because its formation would require acetaldehyde and ethylamine feedstocks—a chemically distinct system. This mechanistic role is unique among N-alkylidenealkylamines in the context of C₄-amine production.

reductive amination mechanistic network analysis catalyst selectivity

Paired Electrosynthesis of N-Butylidenebutylamine N-Oxide Achieves >180% Current Efficiency — A Benchmark for Nitrone Electrosynthesis

Li and Nonaka (1997) reported that N-butylidenebutylamine N-oxide (a nitrone) can be prepared by paired electrosynthesis using WO₄²⁻/WO₅²⁻ and Br⁻/Br₂ redox mediators at the cathode and anode, respectively. The process achieved current efficiencies higher than 180% in both divided and undivided cells [1][2]. This >180% figure is a hallmark of paired electrosynthesis: both electrodes are used productively, so the combined Faradaic yield exceeds 100% of the applied current. While other aldimines can theoretically form nitrones, the C₈-symmetric N-butylidenebutylamine offers an optimal balance of solubility (aided by the two butyl chains) and electrochemical accessibility of the imine group. The only comparator nitrone electrosynthesis systems reported in the literature use N-aryl nitrones or simpler N-alkyl substrates and typically report current efficiencies in the 60–120% range, making this >180% value an exceptional benchmark [1].

paired electrosynthesis nitrone current efficiency green chemistry

Industrial Synthesis Yield of 84% (840 g from 1000 g Butyraldehyde) — Patent-Validated Scalable Route

US Patent 4,003,921 (Kluy, Feichtinger, Falbe; Hoechst AG) describes a process for producing azomethines from primary amines and aldehydes. In a representative example, 1000 g of n-butyraldehyde is reacted in the presence of 80 g of a nickel-containing carrier catalyst (52–53 wt% Ni, chromium(III)-oxide activator) at 115 °C with ammonia and hydrogen (1:1 volume ratio). After 4 hours, 840 g of butylidene-butylamine (N-butylidenebutylamine) is obtained [1]. This corresponds to an isolated mass yield of 84% based on starting aldehyde. The patent further discloses that the same catalyst system can be employed for a range of aldehydes, but the 84% yield for the n-butyraldehyde-derived product represents an optimized, scalable benchmark. By comparison, conventional condensation of butyraldehyde with butylamine under non-catalytic conditions typically yields the imine in 70–78% due to equilibrium limitations and water inhibition, making the catalytic route quantitatively superior [1].

patent synthesis process scale-up azomethine production

Raney Nickel Electrocatalytic Reduction to Dibutylamine in 79% Yield — A Direct Route to a High-Value Secondary Amine

N-Butylidenebutylamine undergoes electrocatalytic hydrogenation over Raney nickel in methanol with sodium methylate to yield di-n-butylamine in 79% isolated yield [1]. This transformation exploits the electrophilic imine carbon for selective C=N bond reduction while preserving the N–alkyl bonds. The yield of 79% compares favorably with alternative routes to dibutylamine, such as direct alkylation of butylamine with butyl halides (typically 50–65% due to over-alkylation) or hydrogenation of butyronitrile over supported metal catalysts (which yields significant primary amine byproducts and requires high H₂ pressure) [2]. In the butyronitrile hydrogenation pathway, N-butylidenebutylamine has been identified as an intermediate in the formation of dibutylamine, particularly over Ru/SiO₂ catalysts, where it appears alongside the primary amine product butylamine [2]. The electrochemical route using the pre-formed imine thus offers a more selective entry to the secondary amine.

electrocatalytic hydrogenation secondary amine synthesis Raney nickel

Identified as Key Photocatalytic Degradation Intermediate of 1-Butylamine — Unique Environmental Fate Marker

Benoit-Marquié et al. (2000) studied the gas–solid heterogeneous photocatalytic oxidation of 1-butylamine over TiO₂ and identified only three intermediates by GC-MS: N-butylidene-1-butylamine (i.e., N-butylidenebutylamine), N-ethylidene-1-butylamine, and N-butylformamide [1]. The formation of the symmetrical N-butylidenebutylamine from 1-butylamine implies an oxidative coupling-dehydrogenation pathway unique to the C₄ substrate: two molecules of butylamine undergo condensation via the imine-forming pathway at the photocatalyst surface. This intermediate is not observed in the photocatalytic degradation of 1-butanol (which produces only aldehydes and acids), nor would it be expected from shorter-chain amines such as ethylamine, which would instead yield N-ethylideneethylamine [1]. The specific identification of N-butylidenebutylamine in this environmental degradation pathway makes it a diagnostic marker for tracking the atmospheric fate of butylamine emissions.

photocatalysis environmental fate TiO₂ amine degradation

High-Value Application Scenarios for N-Butylidenebutylamine Based on Verified Differentiation Evidence


Continuous Reductive Amination Process Development for Selective Dibutylamine Production

Process chemists developing continuous-flow reductive amination of butyraldehyde to dibutylamine should procure N-butylidenebutylamine as both a calibration standard and a mechanistic probe. The Bódis et al. (2005) study [REFS-1 from Evidence Item 2] establishes that this imine is the obligatory intermediate whose hydrogenolysis vs. hydrogenation fate—dictated by catalyst choice (Ru/Rh vs. Pd/Pt)—determines whether the final product is butylamine or dibutylamine. By spiking the isolated imine into the reactor feed, process engineers can deconvolute catalyst deactivation pathways (imine formation vs. imine reduction) and optimize residence time. The 23.4 °C boiling point gap between the imine (182.4 °C) and dibutylamine (159 °C) further enables in-line distillation for intermediate recycling.

Paired Electrosynthesis of N-Butylidenebutylamine N-Oxide for Green Nitrone Production

Electrochemical laboratories and fine-chemical manufacturers seeking to implement atom-economical nitrone synthesis should select N-butylidenebutylamine as the precursor of choice. The Li & Nonaka (1997) study [REFS-1 from Evidence Item 3] demonstrated that this specific imine enables paired electrosynthesis with >180% current efficiency—a figure that surpasses typical nitrone electrosynthesis benchmarks by at least 60 percentage points. The two symmetrical butyl chains provide sufficient solubility in organic electrolyte media while avoiding the steric hindrance that would impede oxidation of bulkier N-alkyl analogs. This application leverages the unique combination of electrochemical accessibility and product isolation advantages documented in the literature.

Environmental Fate Monitoring of Butylamine Emissions via Diagnostic Intermediate Tracking

Environmental analytical laboratories monitoring photocatalytic remediation of amine-contaminated air streams should include N-butylidenebutylamine as a reference standard in their GC-MS libraries. The Benoit-Marquié et al. (2000) study [REFS-1 from Evidence Item 6] identified this compound as one of only three intermediates in the TiO₂-photocatalytic degradation of 1-butylamine, making it a specific and diagnostic marker. Unlike the degradation of 1-butanol, which yields six non-specific aldehyde/acid intermediates, the appearance of N-butylidenebutylamine in the reactor effluent uniquely fingerprints butylamine as the pollutant source. The compound's validated FTIR and GC-MS spectra (available through SpectraBase and the Wiley Registry) provide the analytical infrastructure for quantitative monitoring.

Industrial-Scale Production of Dibutylamine via Catalytic Imine Hydrogenation

Chemical manufacturers scaling up dibutylamine production should evaluate the pre-formed imine route using N-butylidenebutylamine as a starting material. The 79% electrocatalytic reduction yield with Raney nickel [REFS-1 from Evidence Item 5] offers a selectivity advantage of 14–29 percentage points over direct butylamine alkylation, which suffers from over-alkylation to tributylamine. Coupled with the 84% industrial synthesis yield from butyraldehyde documented in US Patent 4,003,921 [REFS-1 from Evidence Item 4], the overall two-step yield from butyraldehyde to dibutylamine via the isolated imine can reach approximately 66%, comparing favorably with single-step reductive amination processes that must manage competing primary amine formation.

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